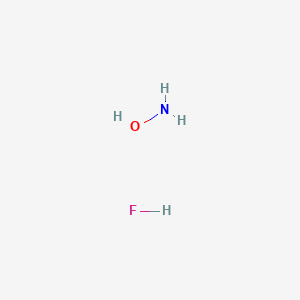

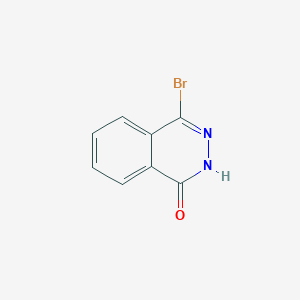

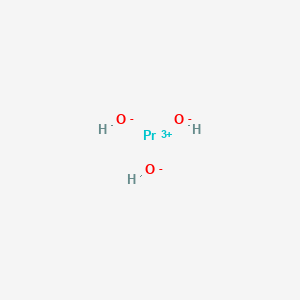

![molecular formula C17H42O5Si4 B095404 trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane CAS No. 18623-27-3](/img/structure/B95404.png)

trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane, also known as TTMSS, is a commonly used reagent in organic synthesis. It is a colorless liquid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran. TTMSS is an important reagent in the synthesis of organic compounds due to its ability to protect hydroxyl groups and act as a leaving group.

Mecanismo De Acción

Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane acts as a protecting group for hydroxyl groups by forming a silyl ether. This reaction occurs through the addition of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane to the hydroxyl group in the presence of a Lewis acid catalyst. The resulting silyl ether is stable under a variety of reaction conditions and can be removed by treatment with an acid such as hydrochloric acid.

Biochemical and Physiological Effects

trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is not typically used in biochemical or physiological studies as it is primarily used in organic synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is its ability to protect hydroxyl groups under a variety of reaction conditions. It is also a relatively stable reagent that can be stored for long periods of time. However, trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane can be difficult to remove from reaction mixtures and can require multiple steps to fully remove the silyl ether protecting group.

Direcciones Futuras

There are several potential future directions for the use of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in scientific research. One area of interest is the development of new synthetic methods using trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane as a reagent. Additionally, the use of trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in the synthesis of natural products and pharmaceuticals is an area of ongoing research. Finally, the development of new methods for the removal of silyl ether protecting groups could lead to improved synthetic routes for a variety of compounds.

Métodos De Síntesis

Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is typically synthesized by the reaction of trimethylsilyl chloride with tetrahydropyran in the presence of a Lewis acid catalyst such as titanium tetrachloride. The resulting intermediate is then reacted with chlorosilane to form trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane.

Aplicaciones Científicas De Investigación

Trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane has a wide range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in the synthesis of organic compounds. trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane can also be used as a leaving group in the synthesis of various compounds such as ethers and esters. In addition, trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is used in the preparation of organosilicon compounds and as a reagent in the synthesis of natural products.

Propiedades

Número CAS |

18623-27-3 |

|---|---|

Nombre del producto |

trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |

Fórmula molecular |

C17H42O5Si4 |

Peso molecular |

438.9 g/mol |

Nombre IUPAC |

trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |

InChI |

InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-13-18-17(22-26(10,11)12)16(21-25(7,8)9)15(14)20-24(4,5)6/h14-17H,13H2,1-12H3/t14-,15+,16-,17+/m1/s1 |

Clave InChI |

KEOUSSOURMHEKN-TWMKSMIVSA-N |

SMILES isomérico |

C[Si](C)(C)O[C@@H]1CO[C@H]([C@@H]([C@H]1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES |

C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canónico |

C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

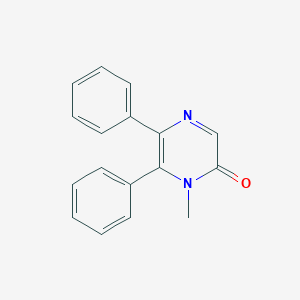

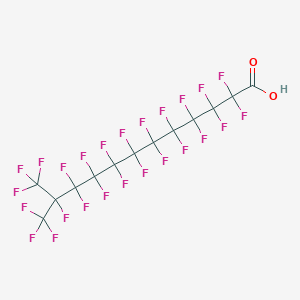

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)